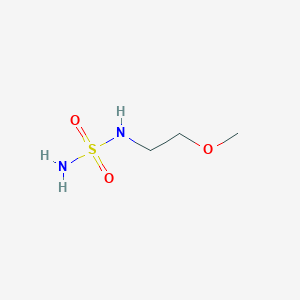

N-(2-Methoxyethyl)sulfamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2O3S |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-methoxy-2-(sulfamoylamino)ethane |

InChI |

InChI=1S/C3H10N2O3S/c1-8-3-2-5-9(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |

InChI Key |

WHDYOSDHRIOMMF-UHFFFAOYSA-N |

Canonical SMILES |

COCCNS(=O)(=O)N |

Origin of Product |

United States |

Significance of Sulfonamide Derivatives in Chemical and Biological Research

The sulfonamide functional group is a key structural motif in a multitude of clinically approved drugs. nih.gov Its derivatives are the subject of extensive research due to their wide range of pharmacological activities. nih.govnih.gov These activities stem from the ability of the sulfonamide group to bind to the active sites of various enzymes, often by interacting with metal ions or key amino acid residues. nih.govnih.gov

Sulfonamides are well-established inhibitors of carbonic anhydrases, a family of enzymes involved in processes like pH regulation, which has led to treatments for glaucoma, epilepsy, and even some cancers. nih.govgoogle.com Beyond this, the sulfonamide scaffold has been successfully incorporated into inhibitors of proteases, kinases, and other enzyme classes, as well as agents targeting receptors and ion channels. nih.govchemrxiv.org The synthetic tractability of sulfonamides allows for the creation of large, diverse libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. nih.govimpactfactor.org

Overview of the N 2 Methoxyethyl Sulfamide Structural Motif in Contemporary Chemical Biology

The N-(2-methoxyethyl) moiety serves as a versatile building block in contemporary chemical biology and medicinal chemistry. This structural motif is often explored as a substituent to probe the binding pockets of biological targets and to fine-tune the pharmacokinetic properties of a molecule. The inclusion of the flexible ether-containing chain can influence a compound's solubility, cell permeability, and metabolic stability.

In the context of drug design, the 2-methoxyethyl group has been incorporated into a variety of molecular scaffolds. For instance, research into allosteric modulators of the MrgX1 receptor, a G-protein coupled receptor involved in pain signaling, included a derivative with an N-(2-methoxyethyl)sulfonamide component. nih.gov Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies, an oxindole (B195798) sulfonamide derivative featuring the N-(2-methoxyethyl) group was synthesized and evaluated. chemrxiv.org The table below details specific examples of research compounds incorporating this motif.

| Compound Name | Target/Application Area | Research Finding | Source |

|---|---|---|---|

| N-(2-methoxyethyl)benzamide derivative (5e) | Allosteric Modulators of MrgX1 | In a series of 2-(sulfonamido)-N-benzamides, the N-(2-methoxyethyl) analog (5e) was found to be inactive, highlighting the sensitivity of the target's binding site to the nature of the amide substituent. | nih.gov |

| 3-(dihydro-2H-pyran-4(3H)-ylidene)-N-(2-methoxyethyl)-2-oxoindoline-5-sulfonamide (PID-17) | Bruton's Tyrosine Kinase (BTK) Inhibitors | This compound was synthesized as part of a larger series of oxindole sulfonamides designed as potential BTK inhibitors for cancer therapy. Its specific activity was not detailed in comparison to the most potent analogs. | chemrxiv.org |

Evolution of Research Themes Pertaining to N 2 Methoxyethyl Sulfamide and Its Analogs

Strategies for the Preparation of this compound and its Precursors

The formation of this compound can be approached from several angles, primarily involving the creation of the sulfur-nitrogen bond. Key strategies include the sulfonylation of 2-methoxyethylamine (B85606), alkylation to introduce the methoxyethyl group, and various one-pot procedures that enhance synthetic efficiency.

Sulfonylation Reactions Involving 2-Methoxyethylamine Derivatives

The most direct and widely practiced method for synthesizing N-substituted sulfonamides is the reaction of a primary amine with a sulfonyl chloride in the presence of a base. nih.gov For the synthesis of this compound, this involves the nucleophilic attack of 2-methoxyethylamine on an appropriate sulfonyl chloride, such as chlorosulfonyl isocyanate or sulfuryl chloride. The reaction is typically carried out in an inert solvent with a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Another approach involves the reaction of 2-methoxyethylamine with sulfonylating agents other than sulfonyl chlorides. sigmaaldrich.com For instance, stable pentafluorophenyl (PFP) sulfonate esters have been established as useful and stable alternatives to unstable sulfonyl chloride species. ucl.ac.uk These esters react with amines like 2-methoxyethylamine to yield the desired sulfonamide.

Table 1: Selected Sulfonylation Reagents and Conditions

| Sulfonylating Agent | Amine Substrate | Typical Conditions | Key Features |

|---|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | 2-Methoxyethylamine | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine) | Classical, widely used method. |

| Pentafluorophenyl (PFP) Sulfonate Esters | 2-Methoxyethylamine | Aminolysis in a suitable solvent. | Utilizes stable, solid sulfonylating agents. ucl.ac.uk |

| N-Sulfonylimines | 2-Methoxyethylamine | NHC-catalysis. | Generates nucleophilic sulfinate anions for subsequent reaction. nih.gov |

Alkylation Procedures for Introducing the 2-Methoxyethyl Moiety

An alternative synthetic strategy involves introducing the 2-methoxyethyl group via an alkylation reaction. This can be achieved by reacting a parent sulfamide (B24259) (H₂N-SO₂-NH₂) or a pre-functionalized sulfonamide with a suitable 2-methoxyethylating agent.

Common alkylating agents include 2-methoxyethyl halides (e.g., bromide or chloride) or sulfonates (e.g., tosylate or mesylate). The reaction is typically performed in the presence of a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

A particularly effective method for this transformation is the Mitsunobu reaction. acs.orgmdpi.comnih.gov This reaction allows for the direct coupling of a sulfonamide with 2-methoxyethanol (B45455) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.compsu.edu This method is known for its mild conditions and stereochemical inversion at the alcohol's carbon center. nih.gov

Table 2: Alkylation Methods for Sulfonamide Synthesis

| Alkylation Method | Substrates | Key Reagents | Description |

|---|---|---|---|

| Direct Alkylation | Sulfamide/Sulfonamide + 2-Methoxyethyl halide | Base (e.g., K₂CO₃, NaH) | A standard SN2 reaction where the sulfonamide anion displaces a halide. |

| Mitsunobu Reaction | Sulfonamide + 2-Methoxyethanol | PPh₃, DEAD/DIAD | A reliable method for coupling alcohols and acidic N-H compounds under mild, neutral conditions. mdpi.comnih.govpsu.edu |

| "Borrowing Hydrogen" Catalysis | Sulfonamide + 2-Methoxyethanol | Ru or Mn catalysts | The alcohol is temporarily oxidized to an aldehyde, which forms an imine with the sulfonamide and is then reduced. acs.org |

One-Pot Synthesis Approaches for Sulfonamide Formation

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of numerous one-pot procedures for sulfonamide synthesis that avoid the isolation of intermediates. nih.govorganic-chemistry.orgorganic-chemistry.org These methods often involve the in-situ generation of a reactive sulfur species that is immediately trapped by an amine.

Several innovative one-pot strategies include:

From Thiols: Thiols can be oxidized in situ to form sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). The subsequent addition of an amine, such as 2-methoxyethylamine, to the same reaction vessel yields the sulfonamide. organic-chemistry.orgorganic-chemistry.org

From Carboxylic Acids: A copper-catalyzed method allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides via decarboxylative chlorosulfonylation, followed by a one-pot amination to form the sulfonamide. nih.govacs.org

From Amine-Derived Sulfonate Salts: A mild and efficient one-pot method uses cyanuric chloride to convert amine-derived sulfonate salts into sulfonamides at room temperature. organic-chemistry.orgorganic-chemistry.org

Multicomponent Reactions (MCRs): Several MCRs have been developed that combine multiple starting materials in a single step. For example, a copper-catalyzed three-component reaction of arylboronic acids, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine can directly produce sulfonamides. rsc.orgscispace.comnih.gov Another approach involves a manganese-mediated, cobalt-catalyzed three-component reaction between sulfonamides, carbonyl compounds, and organic bromides. beilstein-journals.org

Application of Coupling Agents in this compound Synthesis

The formation of the S-N bond in sulfonamides can be facilitated by various coupling agents and catalysts. While the classical approach relies on the reaction between a sulfonyl chloride and an amine, modern methods offer milder conditions and broader substrate compatibility.

Copper catalysis is prominent in modern sulfonamide synthesis. nih.gov Copper(II) catalysts can promote the three-component coupling of aryl boronic acids, sulfur dioxide (from a surrogate like DABSO), and amines to directly yield sulfonamides. scispace.comnih.gov Copper salts are also used in the oxidative coupling of sodium sulfinates with amines. researchgate.net

Photocatalysis has also emerged as a powerful tool. nih.gov Visible-light-induced, dual catalytic systems can enable the direct conversion of carboxylic acids to sulfinic acids, which are then interfaced with copper-catalyzed S-N bond-forming cross-couplings to produce sulfonamides. rsc.org Other photocatalytic methods can generate sulfonyl radical intermediates from sulfonamides for further functionalization. nih.gov

Derivatization Pathways and Functional Group Transformations

This compound possesses several reactive sites that allow for its further derivatization. These transformations can modify the compound's properties and enable its use as a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The term nucleophilic substitution can refer to reactions where the sulfonamide acts as a nucleophile or as a substrate. wikipedia.orgbyjus.comchemguide.co.uk

Sulfonamide as a Nucleophile: The nitrogen atom of this compound, after deprotonation with a suitable base, becomes a potent nucleophile. This anion can participate in SN2 reactions with various electrophiles, such as alkyl or acyl halides, allowing for the introduction of a second substituent on the nitrogen atom. google.com This N-alkylation is a common strategy for building more complex sulfonamide structures.

Sulfonamide as a Substrate (N-S Bond Cleavage): The sulfonamide group, often considered a stable and terminal functional group, can be activated for cleavage under specific conditions. A mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been developed. nih.govacs.org This process generates sulfinate and amine fragments, which can be trapped in situ to create a variety of other medicinally relevant functional groups. researchgate.net This transformation effectively converts the sulfonamide from a terminal group into a versatile synthetic handle. Various reducing agents, including alkali metals combined with crown ethers, have also been employed for this cleavage. strath.ac.ukjst.go.jp

Table 3: Nucleophilic Substitution Reactions and Transformations

| Reaction Type | Description | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation/N-Acylation | The deprotonated sulfonamide acts as a nucleophile, attacking an electrophile. | Base (e.g., NaH, K₂CO₃), Alkyl/Acyl Halide | N,N-Disubstituted Sulfonamide |

| Reductive N-S Cleavage | The sulfonamide N-S bond is cleaved to generate amine and sulfinate intermediates for further reaction. | P(III)/P(V) redox shuttle acs.org; Alkali metals/crown ether jst.go.jp | Amine + Sulfonyl-derivatives (e.g., sulfones) |

| Ether Cleavage | The methoxy (B1213986) group on the side chain can potentially be cleaved under harsh acidic or nucleophilic conditions. | Strong acids (e.g., HBr, HI) | N-(2-Hydroxyethyl)sulfamide |

Electrophilic Aromatic Substitution on Substituted Aromatic Rings

The this compound moiety, when attached to an aromatic ring, influences the outcome of electrophilic aromatic substitution (EAS) reactions. The sulfonyl group (-SO₂-) is a moderately deactivating, meta-directing group due to its strong electron-withdrawing nature. Conversely, substituents on the aromatic ring itself will also exert their own directing effects.

In a typical EAS mechanism, a strong electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a benzenonium intermediate or sigma complex. drugbank.com A proton is then lost from the intermediate to restore aromaticity, yielding the substituted product. drugbank.commasterorganicchemistry.com

For a compound like N-(2-methoxyethyl)benzenesulfonamide, the sulfonamide group deactivates the ring, making reactions like nitration or halogenation require harsher conditions than for benzene itself. ontosight.ai The substitution would be directed to the meta position. However, in more complex structures, the interplay between different functional groups determines the final regioselectivity. For instance, in acetanilide, the amide group is ortho-, para-directing. libretexts.org If an aromatic ring contains both an activating group (e.g., an amino or methoxy group) and the this compound group, the activating group's directing effect will typically dominate, leading to substitution at the ortho and para positions relative to the activator. libretexts.org However, the deactivating effect of the sulfonamide can still slow down the reaction rate.

The use of a protecting group strategy is common in syntheses involving aromatic amines to control reactivity and regioselectivity. For example, an amino group might be converted to an acetamide (B32628) to reduce its activating strength and to sterically favor para-substitution. libretexts.org

Cycloaddition Reactions in the Synthesis of Hybrid Molecules

Cycloaddition reactions offer a powerful strategy for constructing cyclic and heterocyclic systems, enabling the synthesis of complex hybrid molecules from this compound precursors. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. nih.gov

A prominent example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. nih.gov For instance, nitrones can react with dipolarophiles in a [3+2] fashion to yield isoxazolidines. mdpi.com By incorporating the this compound moiety into either the dipolarophile or the 1,3-dipole, novel spiro-heterocyclic systems can be accessed. The reaction's regio- and stereoselectivity can often be controlled by the nature of the substituents and the reaction conditions. mdpi.com In some cases, these cycloadditions are reversible, allowing for thermodynamic control over the product distribution. mdpi.com

Another powerful cycloaddition, the Diels-Alder or [4+2] cycloaddition, can be employed to build polycyclic scaffolds. nih.gov Photosensitized [4+2] cycloadditions of N-arylsulfonylimines, for example, allow for the rapid construction of three-dimensional bicyclic structures with high diastereoselectivity. researchgate.net By modulating the structure of the N-sulfonylimine, the reaction pathway can sometimes be switched to a [2+2] cycloaddition, yielding azetidine (B1206935) derivatives. researchgate.net This highlights the potential for creating diverse molecular architectures by modifying precursors related to this compound.

Recent research has also demonstrated the synthesis of diheterocyclic compounds connected by an amidine linker through the base-catalyzed cycloaddition of heterocyclic azides to 2-cyanoacetamidines, followed by a rearrangement. nih.gov This transition-metal-free method showcases a broad scope for linking a triazole ring, formed from the azide (B81097), to various other heterocycles, a strategy applicable to building hybrid molecules containing the this compound scaffold. nih.gov

Oxidation and Reduction Reactions Involving the this compound Scaffold

The this compound scaffold contains several functional groups susceptible to oxidation and reduction, allowing for further functionalization and the synthesis of diverse derivatives. Oxidation of an organic compound generally involves an increase in the number of bonds to heteroatoms (like oxygen) or a decrease in bonds to hydrogen, while reduction involves the opposite. researchgate.net

Oxidation Reactions: The methoxyethyl side chain is a primary site for oxidation. For compounds such as N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, the methoxyethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are typically used for such transformations. smolecule.com The sulfonamide sulfur itself can also be oxidized to higher oxidation states under specific, often harsh, conditions.

Reduction Reactions: The sulfonamide group is generally stable but can be reduced under certain conditions. For instance, the sulfonamide in 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid can be reduced to a sulfonic acid. More commonly, other functional groups on the molecule are targeted for reduction. For example, a nitro group on an attached aromatic ring can be selectively reduced to an amine via catalytic hydrogenation using catalysts like Palladium (Pd) or Platinum (Pt) under a hydrogen atmosphere. This transformation is crucial in many multi-step synthetic sequences. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed for the reduction of various functional groups in the synthesis of this compound derivatives.

Below is a table summarizing potential redox reactions on a hypothetical this compound derivative.

| Reaction Type | Target Functional Group | Reagent Example(s) | Product Functional Group | Citation |

| Oxidation | Methoxyethyl Side Chain | KMnO₄, H₂O₂ | Carboxylic Acid / Aldehyde | smolecule.com, |

| Reduction | Aromatic Nitro Group | H₂, Pd/C | Aromatic Amine | |

| Reduction | Sulfonamide | LiAlH₄ | Sulfonic Acid / Amine | , |

Advanced Synthetic Techniques for this compound Analogs

Knoevenagel Condensation in the Synthesis of Sulfonamide Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction essential for synthesizing a variety of sulfonamide derivatives. The reaction involves the condensation of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base like an amine. nih.gov

This methodology has been successfully applied to the synthesis of complex heterocyclic sulfonamides. For example, a one-pot cascade reaction combining a Knoevenagel condensation with an aza-Wittig reaction has been developed to produce 3-sulfonyl-substituted quinolines. nih.gov In this process, a β-ketosulfonamide reacts with an ortho-azidobenzaldehyde. The initial Knoevenagel condensation is followed by an intramolecular aza-Wittig reaction to construct the quinoline (B57606) core in good to excellent yields. nih.gov This strategy is compatible with various substituted aldehydes and ketosulfonamides, suggesting that a β-keto derivative of this compound could be employed to generate novel quinoline-3-sulfonamide (B3390043) analogs.

The reaction conditions for Knoevenagel condensations can be tailored to control product selectivity. Studies have shown that the choice of catalyst and solvent can significantly influence reaction rates and yields. researchgate.net For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield different products—benzylidene malonates, cyclized indenes, or benzofulvenes—depending on the reaction time and reagents like piperidine/acetic acid or TiCl₄/pyridine. nih.gov This tunability makes the Knoevenagel condensation a powerful tool for creating a library of diverse sulfonamide derivatives from this compound-containing building blocks.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a highly efficient method for the N-alkylation of sulfonamides, providing a direct route to N-substituted analogs of this compound. nih.gov This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, such as a sulfonamide, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it valuable in stereoselective synthesis. organic-chemistry.org The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, converting the hydroxyl group into a good leaving group that is subsequently displaced by the sulfonamide nucleophile in an Sₙ2 reaction. wikipedia.org

This technique is particularly useful for synthesizing unsymmetrically substituted sulfamides. For instance, a Boc-protected primary sulfamide can be selectively N-alkylated under Mitsunobu conditions. tudublin.ie Following alkylation, the Boc protecting group can be removed to yield the secondary sulfamide. This strategy could be directly applied to synthesize this compound itself by reacting a primary sulfamide with 2-methoxyethanol. Further alkylation of the resulting secondary sulfamide at the nitrogen atom would lead to tertiary sulfonamide analogs. The reaction has been used to prepare orthogonally protected α,β-diaminopropionic acids from serine esters by reacting them with N-substituted sulfonamides. tudublin.ie

| Reactant 1 (Nucleophile) | Reactant 2 (Alcohol) | Reagents | Product Type | Citation |

| Primary Sulfamide (RSO₂NH₂) | 2-Methoxyethanol | PPh₃, DEAD | This compound | wikipedia.org, organic-chemistry.org |

| N-Boc-p-toluenesulfonamide | N-trityl L-serine allyl ester | PPh₃, DEAD | Protected Diaminopropionic Acid | tudublin.ie |

| N-benzyl-5(S)-pyroglutaminol | Substituted pyrazole | PPh₃, DEAD | 5-Substituted Pyrrolidin-2-one | researchgate.net |

Copper Azide-Alkyne Cycloaddition (CuAAC) in Constructing Hybrid Structures

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and reliable method for constructing complex molecular architectures, including hybrid structures containing the this compound moiety. bohrium.comnih.gov This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole linker. bohrium.comdoi.org

The CuAAC reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization in the synthesis of complex molecules. nih.govdoi.org This methodology can be used to covalently link a building block containing the this compound group to another molecule, provided one contains a terminal alkyne and the other an azide.

For example, novel hybrid molecules have been synthesized by "clicking" together different molecular scaffolds. Sulfonamide-triazole-glycoside conjugates have been prepared by the CuAAC reaction of sulfonyl azide derivatives with propargylated glycosides. doi.org Similarly, this reaction has been used to create porphyrin-quinolone conjugates and tryptanthrin-triazole hybrids. beilstein-journals.orgresearchgate.net

To apply this to this compound, a synthetic precursor would be prepared containing either an azide or an alkyne group. For instance, N-(2-azidoethyl)sulfamide or a sulfonyl azide attached to an N-(2-methoxyethyl)amine backbone could be reacted with a variety of alkyne-functionalized molecules (e.g., peptides, steroids, or other heterocyclic systems) to generate a diverse library of triazole-linked hybrid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons within a molecule. In the context of this compound derivatives, characteristic signals from the methoxyethyl group are readily identifiable. For instance, the methyl protons of the methoxy group typically appear as a singlet, while the methylene protons adjacent to the oxygen and nitrogen atoms present as multiplets, often triplets, due to spin-spin coupling.

In a study of N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, the aromatic protons from the naphthalene (B1677914) core and precursor aromatic amines were observed as doublets, triplets, and multiplets in the range of 7.05 to 8.55 ppm. nih.gov For N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine, the methoxyethyl group protons were observed as a multiplet between 3.24-3.30 ppm and a singlet for the methyl group at 3.32 ppm. nih.gov The sulfonamide proton (-SO₂NH-) itself often appears as a broad singlet, with its chemical shift being sensitive to the molecular environment and solvent. rsc.org

Table 1: Illustrative ¹H NMR Data for a Representative this compound Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.05-8.55 | m | - |

| -SO₂NH- | 8.78-10.15 | s (broad) | - |

| -OCH₃ | 3.32 | s | - |

| -CH₂-O- | 3.50-3.60 | t | 5.5 |

| -CH₂-N- | 3.24-3.30 | t | 5.5 |

s: singlet, t: triplet, m: multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atoms of the methoxyethyl group in this compound derivatives exhibit characteristic chemical shifts. The methoxy carbon (-OCH₃) typically resonates in the range of 55-60 ppm, while the methylene carbons (-CH₂-O- and -CH₂-N-) appear at distinct positions influenced by their heteroatom attachments. rsc.org Aromatic carbons display signals in the downfield region, typically between 110 and 160 ppm. rsc.org

For certain sulfonamide derivatives, the carbon atoms of the methoxy group have been observed in the range of 55.39 to 56.06 ppm. rsc.org The aromatic carbons in these derivatives showed signals in the region between 111.83 and 160.11 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for an this compound Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic-C | 111-161 |

| -CH₂-O- | ~70 |

| -OCH₃ | 55-60 |

| -CH₂-N- | ~40 |

Two-Dimensional NMR Techniques for Complex this compound Derivatives

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. libretexts.org Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to trace the connectivity of the entire spin system. libretexts.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), providing a comprehensive picture of the molecular structure. These techniques are particularly useful for unambiguously assigning the signals of substituted aromatic rings and for confirming the attachment of the methoxyethyl group to the sulfamide nitrogen.

NMR Spectroscopy in Investigating Intermolecular Interactions

NMR spectroscopy is also a powerful tool for studying non-covalent interactions. Changes in the chemical shift of the sulfonamide N-H proton upon addition of a hydrogen bond acceptor or donor can provide evidence for intermolecular hydrogen bonding. rsc.org Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, offering insights into the conformation and spatial arrangement of the molecule in solution. Studies on sulfonamides have utilized ¹H NMR to confirm the presence of intramolecular hydrogen bonds by observing significant downfield shifts of the sulfonamide NH proton signal. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound derivatives, techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govnih.gov The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, allowing for the precise determination of the molecular mass. nih.gov For instance, in the characterization of N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine, HRMS confirmed the molecular formula as C₈H₁₀N₅O₃S₃ with a found mass of 319.9945 (M+H)⁺. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing the loss of the methoxyethyl group or other characteristic fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule. wiley-vch.de Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information. wiley-vch.de

For this compound derivatives, the IR spectrum will prominently feature characteristic absorption bands. The N-H stretch of the sulfonamide group typically appears as a band in the region of 3200-3300 cm⁻¹. ijcrt.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and appear in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org The C-O stretching vibration of the methoxy group is usually observed around 1100 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and can be advantageous for observing the S-O and S-N stretching vibrations. edinst.com While water is a strong absorber in IR spectroscopy, it is a weak scatterer in Raman, making the latter technique suitable for analyzing aqueous samples. edinst.com

Table 3: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| -NH- (Sulfonamide) | Stretching | 3200-3300 | IR |

| -SO₂- | Asymmetric Stretching | 1310-1320 | IR, Raman |

| -SO₂- | Symmetric Stretching | 1143-1155 | IR, Raman |

| C-O (Ether) | Stretching | ~1100 | IR |

| S-N | Stretching | 895-914 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their conformational preferences and packing in the crystal lattice. The solid-state structure of these compounds is often governed by a network of hydrogen bonds and other non-covalent interactions. bohrium.comnih.gov

Detailed crystallographic studies on sulfonamide derivatives reveal common structural motifs. For instance, the sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). rsc.org These interactions, along with weaker C-H···O interactions, frequently dictate the supramolecular assembly of these molecules in the crystalline form. rsc.org The analysis of crystal structures of various sulfonamides has shown that polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a significant factor, influencing physical properties. bohrium.comnih.gov

A prime example of the application of X-ray crystallography to a complex derivative is the structural elucidation of N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide in complex with human butyrylcholinesterase. pdbj.orgrcsb.org The crystal structure, available in the Protein Data Bank (PDB ID: 5DYW), was determined by X-ray diffraction to a resolution of 2.50 Å. rcsb.org This analysis provided critical insights into the binding mode of the inhibitor, revealing the precise orientation of the N-(2-methoxyethyl)sulfonamide moiety within the enzyme's active site. pdbj.orgrcsb.org

The crystallographic data for this complex are summarized in the table below.

| Crystallographic Data for N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide Complex (PDB ID: 5DYW) | |

| Method | X-ray Diffraction |

| Resolution (Å) | 2.50 |

| R-Value Work | 0.190 |

| R-Value Free | 0.216 |

| R-Value Observed | 0.191 |

To provide a broader context of crystallographic data for sulfonamide derivatives, the following table presents data for a different sulfonamide-containing macrocyclic compound.

| Illustrative Crystallographic Data for a Sulfonamide Derivative: [Na(N-[4-(phenyldiazo)benzenesulfonyl]-aza-15-crown-5)(H₂O)]₂(ClO₄)₂ | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.823(4) |

| b (Å) | 9.076(4) |

| c (Å) | 17.132(3) |

| β (°) | 92.90(2) |

This second table illustrates the kind of detailed unit cell parameters that can be obtained from single-crystal X-ray diffraction analysis of sulfonamide derivatives. researchgate.net Such data are fundamental for understanding the solid-state packing and for computational modeling of these compounds. bohrium.com The study of various sulfonamide crystal structures consistently highlights the importance of intermolecular hydrogen bonds, and in some cases π-π stacking interactions, in stabilizing the crystal lattice. bohrium.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical study of this compound, offering a detailed view of its electronic properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Sulfonamide Conformations and Properties

Density Functional Theory (DFT) has been extensively used to investigate the molecular structure and properties of sulfonamide derivatives. These studies often employ hybrid functionals like B3LYP with various basis sets to accurately model the molecule. nih.gov DFT calculations allow for the optimization of the molecular geometry, revealing the most stable conformations of this compound and its analogs. The presence of the flexible 2-methoxyethyl group introduces conformational variability, which is a key determinant of the molecule's interaction with biological targets.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. nih.govdntb.gov.ua

Table 1: Key Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.govdntb.gov.ua |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. dntb.gov.ua |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. mdpi.com While direct MEDT studies specifically on this compound are not extensively documented in the provided results, the principles of MEDT are highly applicable to understanding its reactivity. MEDT posits that the capacity for electron density to change, rather than just its ground-state distribution, governs molecular reactivity. mdpi.com

In the context of reactions involving this compound, MEDT could be used to analyze processes like cycloadditions or nucleophilic substitutions. The theory would focus on the global electron density transfer (GEDT) between the reacting species. A significant GEDT value at the transition state indicates a polar reaction mechanism. mdpi.comnih.gov The analysis of conceptual DFT reactivity indices, such as electronic chemical potential and electrophilicity/nucleophilicity, is an integral part of MEDT, providing a quantitative measure of the reactants' abilities to exchange electron density. nih.gov

Quantum Chemical Parameters and their Correlation with Biological Activity

A significant application of quantum chemical calculations is to establish a correlation between calculated molecular properties and observed biological activity. This approach, known as Quantitative Structure-Activity Relationship (QSAR), often utilizes quantum chemical descriptors. For sulfonamides, parameters like HOMO-LUMO energies, dipole moment, and atomic charges can be correlated with their inhibitory potency against specific enzymes or their antimicrobial activity. nih.gov

For instance, the electronic properties of the sulfonamide group are crucial for its interaction with biological targets. DFT calculations can quantify how substituents, such as the 2-methoxyethyl group, alter the electronic distribution and, consequently, the binding affinity. A lower HOMO-LUMO gap might correlate with increased reactivity and potentially higher biological activity. nih.gov These computational insights are invaluable for the rational design of new this compound analogs with improved therapeutic profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. innovareacademics.in

Prediction of Binding Affinities and Modes of this compound Analogs

Molecular docking simulations have been employed to predict the binding affinities and binding modes of this compound analogs with various biological targets. chemrxiv.org These studies often use software like AutoDock Vina to calculate the binding energy, which is an estimate of the strength of the interaction between the ligand and the target protein. chemrxiv.org For example, docking studies on sulfonamide derivatives have been used to predict their binding to enzymes like carbonic anhydrase and Bruton's tyrosine kinase (BTK). chemrxiv.org The calculated binding scores can then be used to rank different analogs and prioritize them for synthesis and experimental testing. The conformation of the flexible 2-methoxyethyl chain is a critical factor in achieving an optimal fit within the binding pocket of the target.

Table 2: Representative Docking Scores of Sulfonamide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Oxindole (B195798) sulfonamide derivatives | Bruton's tyrosine kinase (BTK) | -7.9 to -10.8 | chemrxiv.org |

| Sulfonamide derivatives | COVID-19 proteins (7MRV, 7QO7) | Numerical values of docking parameters investigated | researchgate.net |

| Indoline sulfonamide inhibitors | DapE | Docking experiments suggest active site binding | nih.gov |

Note: The docking scores are specific to the particular study and the software used and should be interpreted in the context of the original research.

Identification of Key Interacting Residues and Binding Site Characteristics

For example, in the case of BTK inhibitors, docking studies have identified specific interactions with residues such as Gly:409, Ser:538, and Thr:474. chemrxiv.org Similarly, for DapE inhibitors, the sulfonamide group is proposed to act as a zinc-binding group within the active site. nih.gov Understanding these specific interactions is vital for structure-based drug design, allowing for the modification of the ligand to enhance its affinity and specificity for the target.

Analysis of Specific Binding Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The potential for a molecule to form specific, non-covalent interactions with a biological target, such as an enzyme or receptor, is fundamental to its mechanism of action. For this compound, the key functional groups dictate its binding capabilities.

The sulfonamide moiety (-SO₂NH-) is a crucial pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens). researchgate.net This dual nature allows it to form strong and directional interactions within a protein's binding site. researchgate.net The nitrogen atom of the sulfonamide can also participate in coordination with metal ions, a common feature in the active sites of metalloenzymes like carbonic anhydrases.

The 2-methoxyethyl group (-CH₂CH₂OCH₃) introduces additional points for interaction. The ether oxygen is a potential hydrogen bond acceptor, while the ethyl chain can engage in van der Waals or hydrophobic interactions. The conformational flexibility of this side chain, however, means that its role in binding is highly dependent on the topology of the binding pocket.

While halogen bonding is not directly relevant to this compound itself, it is a noteworthy interaction in related sulfonamide structures where halogen atoms are incorporated as substituents.

A summary of the potential hydrogen bonding interactions for this compound is presented in Table 1.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group | Donor/Acceptor Capability | Potential Interacting Partner in a Biological Target |

| Sulfonamide N-H | Donor | Carbonyl oxygen, hydroxyl group, carboxylate, phosphate |

| Sulfonamide O=S=O | Acceptor | Amide N-H, amine N-H, hydroxyl group |

| Methoxy -O- | Acceptor | Amide N-H, amine N-H, hydroxyl group |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and the stability of its interactions with a target molecule over time. nih.gov By simulating the atomic motions of the system, MD can provide insights that are not available from static models. nih.gov

When this compound is docked into the active site of a target protein, MD simulations can be used to assess the stability of the binding pose. nih.gov Key metrics to analyze from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over the course of the simulation, providing a measure of the strength and persistence of these key interactions.

This information is crucial for validating docking results and for understanding the dynamic nature of the ligand-receptor complex.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are foundational strategies in computational drug discovery that could be applied to develop novel therapeutics based on the this compound scaffold. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. researchgate.net If the structure of a target protein for which this compound shows affinity were known, SBDD could be employed to:

Docking: Predict the most likely binding pose of this compound within the active site.

De Novo Design: Design novel molecules that are complementary in shape and chemical properties to the binding site.

Fragment-Based Growth: Start with a small fragment of the molecule, like the sulfamide group, and computationally "grow" it to create a more potent and selective inhibitor. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. nih.govplos.org LBDD methods for this compound and its analogues would involve:

Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical structures of a series of related sulfonamides with their biological activity. nih.govplos.org This model can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are required for biological activity. This pharmacophore model can then be used to screen large databases of virtual compounds to find new potential drug candidates.

The application of these computational approaches is iterative, with predictions from modeling guiding chemical synthesis and biological testing, and the experimental results, in turn, refining the computational models.

Coordination Chemistry and Metal Complexation of N 2 Methoxyethyl Sulfamide

Interaction of the N-(2-Methoxyethyl)sulfamide Moiety with Metal Ions

The this compound moiety offers several potential coordination sites for metal ions. The sulfonamide group (-SO₂NH-) is a key player in complexation, with its behavior depending on the reaction conditions and the nature of the metal ion. nih.govresearchgate.net Typically, coordination can occur through one of the sulfonyl oxygen atoms or the nitrogen atom. nih.govnih.gov

In many instances, the sulfonamide nitrogen deprotonates, allowing it to form a strong coordinate bond with a metal center. sjp.ac.lk This mode of binding is common in the formation of stable metal-sulfonamide complexes. sjp.ac.lk The two sulfonyl oxygens also possess lone pairs of electrons and can act as donor atoms, leading to chelation. This can result in the formation of a stable hexagonal coordination ring, particularly when another part of the ligand is also involved in binding. nih.gov

Furthermore, the N-(2-Methoxyethyl) substituent introduces additional potential donor sites. The ether oxygen of the methoxy (B1213986) group can coordinate with metal ions, although this interaction is generally weaker. The flexibility of the ethyl chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, potentially enabling bidentate or tridentate coordination. The specific coordination mode is influenced by factors such as the hardness or softness of the metal ion; for example, "class a" metals (e.g., first-row transition metals) tend to form stable complexes with ligands containing N and O donor atoms. dalalinstitute.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with sulfonamide-based ligands like this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govrdd.edu.iq A common method is to dissolve the ligand and a metal salt, such as a metal(II) acetate or chloride, in a solvent like ethanol or methanol. rdd.edu.iqimist.ma The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. rdd.edu.iq The resulting metal complex, which may precipitate upon cooling or after reducing the solvent volume, can then be isolated by filtration, washed, and dried. rdd.edu.iqimist.ma

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed.

Common Characterization Techniques:

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Confirms the stoichiometry of the complex (metal-to-ligand ratio). nih.govresearchgate.net |

| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. nih.govsciencepg.com |

| Magnetic Susceptibility | Provides information about the electronic structure and geometry of the complex. nih.govresearchgate.net |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies. researchgate.netsciencepg.com |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, confirming coordination and providing geometric insights. researchgate.netsciencepg.com |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of the complex in solution by observing changes in chemical shifts upon coordination. sciencepg.commmu.ac.uk |

These techniques collectively allow for a comprehensive understanding of the synthesized metal complexes.

Spectroscopic Investigations of Metal-Ligand Binding

Spectroscopic methods are indispensable for confirming the coordination of the this compound ligand to a metal center. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum of a complex, when compared to that of the free ligand, reveals shifts in the vibrational frequencies of the functional groups involved in coordination. For a sulfonamide ligand, the key vibrational bands are those associated with the SO₂, S-N, and N-H groups. znaturforsch.comrsc.org

SO₂ Stretches: The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group typically appear as strong bands. znaturforsch.comrsc.org A shift in these bands to lower wavenumbers upon complexation indicates that one or both of the sulfonyl oxygen atoms are coordinated to the metal ion. nih.govmdpi.com

S-N Stretch: The stretching vibration of the S-N bond can also provide evidence of coordination. rsc.org

N-H Stretch: A significant shift or disappearance of the N-H stretching band suggests deprotonation of the sulfonamide nitrogen and its subsequent coordination to the metal center. znaturforsch.com

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to study the structure of diamagnetic complexes in solution. Upon complexation, the chemical shifts of protons located near the binding sites are affected. For this compound complexes, changes would be expected for:

The N-H proton of the sulfonamide group, which might disappear upon deprotonation or shift significantly.

The methylene (B1212753) (-CH₂-) protons of the ethyl group, whose chemical environment changes upon coordination of either the sulfonamide group or the ether oxygen.

The methyl (-CH₃) protons of the methoxy group, which would also be affected by the coordination of the ether oxygen.

UV-Visible Spectroscopy: The electronic spectrum of a metal complex can confirm its formation and provide information about its geometry. The coordination of a ligand to a transition metal ion often results in the appearance of new absorption bands that are absent in the spectra of the free ligand and the metal salt. These can include:

Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions occur when an electron is excited from a ligand-based orbital to a metal-based orbital. sciencepg.comnih.gov

d-d transitions: For transition metal complexes, absorptions in the visible region often correspond to the excitation of electrons between d-orbitals of the metal ion. The energy and number of these bands can indicate the coordination geometry (e.g., octahedral or tetrahedral) of the metal center. sciencepg.com

Theoretical Studies on Metal Complexation Stability and Geometry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stability and geometry of metal complexes. nih.govnih.gov These theoretical studies complement experimental data and can provide insights into aspects of the complexes that are difficult to probe experimentally.

Theoretical calculations can be used to:

Predict Coordination Geometries: DFT calculations can determine the most stable three-dimensional arrangement of the ligand around the metal ion, predicting geometries such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. nih.gov

Calculate Structural Parameters: Bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Determine Coordination Stability: The stability of a metal complex is a measure of its tendency to form under equilibrium conditions. scispace.com Theoretical calculations can estimate the binding energy between the metal ion and the ligand, providing a quantitative measure of the complex's thermodynamic stability. Factors influencing stability include the nature of the metal ion and ligand, chelate effects, and steric effects. scispace.com For instance, complexes with multidentate chelating ligands are generally more stable than those with monodentate ligands, a phenomenon known as the chelate effect. scispace.com

Analyze Electronic Structure: Computational methods can provide a detailed picture of the electronic distribution within the complex, helping to understand the nature of the metal-ligand bonding. nih.gov

For this compound complexes, theoretical studies could elucidate the preferred coordination mode (e.g., whether it acts as a bidentate N,O-donor or a monodentate N-donor) and predict the relative stabilities of complexes with different metal ions. nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from sulfonamide-containing ligands have shown promise in the field of catalysis. researchgate.net The coordination of the ligand to the metal center can modulate the metal's electronic properties and create a specific steric environment, enhancing its catalytic activity and selectivity.

While specific catalytic applications for this compound complexes are not extensively documented, the properties of related sulfonamide complexes suggest potential uses. For example, palladium complexes are renowned for their catalytic role in C-C cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net A palladium complex of this compound could potentially exhibit such catalytic activity.

The combination of a soft metal center like palladium with the donor atoms of the this compound ligand could create an efficient catalytic system. The ligand can help stabilize the metal center in various oxidation states throughout the catalytic cycle and influence the approach of substrates to the active site. The potential for these complexes to act as catalysts warrants further investigation, opening avenues for their application in organic synthesis and other chemical transformations.

Biological Activity and Molecular Mechanisms of N 2 Methoxyethyl Sulfamide Derivatives

Enzyme Inhibition

Derivatives of N-(2-methoxyethyl)thiosemicarbazone, a class of compounds structurally related to sulfamides, have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. The MAO enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders.

Research into a series of novel thiosemicarbazone derivatives revealed that the presence of an N-(2-methoxyethyl) substituent is crucial for high inhibitory activity against the MAO-B enzyme. mdpi.com Two compounds, in particular, demonstrated noteworthy potency. The derivative featuring a benzofuran ring, (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide, was identified as the most effective agent in its series, with an IC50 value of 0.042 µM for MAO-B. mdpi.com Similarly, the corresponding benzothiophene derivative, (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide, also showed significant MAO-B inhibition with an IC50 value of 0.056 µM. mdpi.com The activity of these compounds is comparable to that of Selegiline, a well-established reference drug. mdpi.com

Kinetic studies were performed to elucidate the mechanism of inhibition for these potent derivatives. The results indicated that both compounds act as reversible and non-competitive inhibitors of the MAO-B enzyme. mdpi.com The inhibition constant (Ki) for the benzofuran derivative was calculated to be 0.035 µM, while the Ki for the benzothiophene derivative was 0.046 µM. mdpi.com Molecular docking studies suggest that the N-(2-methoxyethyl) moiety contributes positively to the binding and inhibitory activity within the active site of the MAO-B enzyme. mdpi.com

Table 1: MAO-B Inhibition Data for N-(2-Methoxyethyl)thiosemicarbazone Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.042 ± 0.002 mdpi.com | 0.035 mdpi.com | Non-competitive mdpi.com |

| (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.056 ± 0.002 mdpi.com | 0.046 mdpi.com | Non-competitive mdpi.com |

| Selegiline (Reference) | MAO-B | 0.037 ± 0.001 mdpi.com | N/A | N/A |

Receptor Modulation

Interaction with Histamine Receptors

Derivatives of sulfamides, specifically N-sulfamoyl amidines, have been investigated for their activity as histamine H2 receptor antagonists. nih.gov Structure-activity relationship studies have demonstrated that compounds incorporating a 2-[(diaminomethylene)amino]thiazole structure exhibit potent H2-receptor antagonist activity. nih.gov The potency of these derivatives is influenced by substitutions on the terminal nitrogen of the sulfamoyl group; the introduction of alkyl or aralkyl groups tends to reduce biological activity. nih.gov In comparative studies, sulfamoyl amidines have been shown to be more potent antagonists at the H2 receptor than their sulfonyl amidine counterparts. nih.gov One notable compound from these studies, famotidine, which is a 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]- N2-sulfamoylpropionamidine, demonstrated exceptionally high potency in in-vitro assays on guinea pig atrium and as an inhibitor of histamine-induced gastric acid secretion in animal models. nih.gov

Antimicrobial Activity

Sulfonamide derivatives, a class of compounds that includes N-(2-Methoxyethyl)sulfamide derivatives, have demonstrated a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. nih.govscispace.comnih.gov The antibacterial action of sulfonamides is based on their ability to target and inhibit the dihydropteroate synthase (DHPS) enzyme, which is crucial for the folic acid synthesis pathway in bacteria but is not present in human cells. scispace.com

Studies on newly synthesized sulfonamide derivatives have shown significant antibacterial effects against a range of clinical Gram-negative isolates, including E. coli, K. pneumoniae, and P. aeruginosa. research-nexus.net However, some Gram-negative species like S. odorifera and C. freundii have shown resistance. research-nexus.net In one study, a series of four substituted sulfonamide derivatives (1a-d) were evaluated, with compounds 1b, 1c, and 1d showing promising antibacterial properties without cytotoxic effects. research-nexus.netresearchgate.net In contrast, some thienopyrimidine–sulfonamide hybrids exhibited only mild activity against S. aureus (Gram-positive) and E. coli (Gram-negative) compared to reference sulfonamide drugs. mdpi.com Generally, the development of novel sulfonamide-bearing analogues remains a key area of research to combat the rise of multidrug-resistant microbial pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound/Hybrid | Bacterial Strain | Type | Activity/Measurement | Source |

|---|---|---|---|---|

| Sulfonamide derivatives 1b, 1c, 1d | Clinical Gram-negative isolates | Gram-Negative | Significant antibacterial activity | research-nexus.netresearchgate.net |

| Thienopyrimidine–sulfadiazine hybrid 4ii | S. aureus | Gram-Positive | Mild (Inhibition Zone: 15 mm) | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid 4ii | E. coli | Gram-Negative | Mild (Inhibition Zone: 18 mm) | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | S. aureus | Gram-Positive | Mild (MIC: 250 µg/mL) | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | E. coli | Gram-Negative | Mild (MIC: 125 µg/mL) | mdpi.com |

Certain derivatives containing an N-methoxyethyl moiety have been specifically evaluated for their antifungal activity against the opportunistic pathogen Aspergillus fumigatus. cabidigitallibrary.org In a study of two new nitroheteroaryl-1,3,4-thiadiazole derivatives, the compound containing an N-methoxyethyl group (referred to as compound 9) demonstrated significant inhibitory effects on fungal growth. cabidigitallibrary.org This compound showed promise as a potential candidate for the development of new antifungal agents to treat infections caused by A. fumigatus. cabidigitallibrary.org

**Table 2: Antifungal Activity of N-methoxyethyl Derivative (Compound 9) Against *Aspergillus fumigatus***

| Parameter | Value |

|---|---|

| Inhibition Range | 31.90% - 100% |

| Concentration for Inhibition | 25 - 800 µM |

| Minimum Fungicidal Concentration (MFC) | 500 µM |

| IC50 Value | 43.39 µM |

Source: cabidigitallibrary.org

The cellular mechanism of action for antifungal this compound derivatives has been investigated, particularly focusing on their effects on the fungal cell membrane and its components. cabidigitallibrary.org For the nitroheteroaryl-1,3,4-thiadiazole derivative containing an N-methoxyethyl moiety (compound 9), studies showed that its antifungal activity was not meaningfully affecting the ergosterol content of the fungal cell membrane. cabidigitallibrary.org Instead, the primary mechanism appears to involve the direct destruction of the cell membrane and membranous organelles, leading to a depletion of the contents within the hyphae. cabidigitallibrary.org This indicates a mode of action that disrupts the physical integrity of the fungal cell, rather than interfering with specific biosynthetic pathways like ergosterol synthesis, which is the target of azole antifungals. frontiersin.org

Exposure of Aspergillus fumigatus to antifungal derivatives containing the N-methoxyethyl group results in distinct and severe morphological changes to the fungal hyphae. cabidigitallibrary.org Electron microscopy has revealed that treatment with these compounds leads to the deformation and depletion of hyphal contents. cabidigitallibrary.org Furthermore, significant destruction of the cell membrane and other membranous organelles within the fungus was observed. cabidigitallibrary.org These structural alterations compromise the integrity of the hyphae, which are essential for fungal growth and invasion, thereby inhibiting the pathogen's proliferation. nih.gov

The sulfonamide framework is a versatile pharmacophore that has been incorporated into a wide range of derivatives exhibiting antiviral activity. nih.gov Research has expanded beyond their antibacterial use to explore their potential against various viral pathogens. nih.gov Sulfonamide derivatives have been synthesized and evaluated for activity against coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. nih.govnih.gov The development of new synthetic methods has allowed for the combination of the sulfonamide fragment with other pharmacologically important groups, such as N-containing heterocycles, to enhance the spectrum of biological activity. nih.gov This ongoing research highlights the potential for developing novel, broad-spectrum antiviral drugs based on the sulfonamide scaffold. nih.gov

Antimalarial Activity

Derivatives of sulfonamides have been investigated for their potential as antimalarial agents. unesp.brnih.gov Research has shown that certain sulfonamide derivatives exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov For instance, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov Two compounds in particular, SZ14 and SZ9, showed potent effects with IC50 values of 2.84 μM and 3.22 μM, respectively. nih.gov These compounds are thought to exert their effect by inhibiting the cysteine protease enzymes of P. falciparum, specifically falcipain-2 and falcipain-3. nih.gov

Additionally, dispiro-1,2,4-trioxolane piperidine derivatives, including N-alkyl amine, carboxamide, sulfonamide, and urea derivatives, have been synthesized and evaluated for their antimalarial properties. nih.gov Many of these compounds were found to be potent antimalarial peroxides with IC50s ranging from 0.20 to 7.0 ng/mL. nih.gov The oral efficacy of two of these derivatives was superior to artesunate and comparable to artemether, highlighting the potential of this class of compounds. nih.gov

Anticancer Activity and Cellular Effects

Inhibition of Cancer Cell Line Growth

This compound derivatives and other sulfonamides have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For example, 2-methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE) and 2-ethyloestradiol-bis-sulphamate (2-EtE2bisMATE) have been shown to inhibit the proliferation of both ER+ and ER- breast cancer cells. nih.gov The sulfamoylation of 2-methoxyoestradiol (2-MeOE2) and related derivatives greatly enhances their ability to inhibit the proliferation of these cancer cells. nih.gov In a study comparing these compounds, both 2-MeOE2bisMATE and 2-EtE2bisMATE were effective against the human breast cell line MCF-7 and its doxorubicin-resistant (MCF-7 DOX40) and mitoxantrone-resistant (MCF-7 MR) variants. nih.gov

Other sulfonamide derivatives have also shown potent anticancer activity. For instance, N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide exhibited significant cytotoxic activity against breast and cervical cancer cell lines, with IC50 values ranging between 1.62 and 12.74 µM. nih.govnih.govmdpi.com Specifically, 2,5-Dichlorothiophene-3-sulfonamide showed GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against HeLa, MDA-MB-231, and MCF-7 cells, respectively. nih.govnih.govmdpi.com Furthermore, a novel class of sulfonamide–triazole–glycoside hybrid derivatives exhibited strong anti-cancer activity against the HepG2 cell line. mdpi.com

The following table summarizes the inhibitory concentrations of various sulfonamide derivatives on different cancer cell lines.

| Compound | Cell Line | IC50/GI50 (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 |

| N-ethyl toluene-4-sulphonamide | Various | 10.91 to 19.22 |

| 4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonami-do) phenyl) benzamide (B126) | MCF-7, A549 | Not specified |

| Sulfonamide metformin derivative (Compound 2) | MCF-7 | 114.0 |

Induction of Apoptosis

Several sulfonamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com For instance, certain N-acylsulfonamides have been identified as inhibitors of antiapoptotic Bcl-2 family proteins, which are crucial for cancer cell survival. mdpi.com The pro-apoptotic activity of compounds such as N-(1,2,4-triazin-3-yl)benzenesulfonamides and N-(5-oxo-1,2,4-triazin-3-yl)benzenesulfonamides has been demonstrated in human colon cancer (HCT-116) cells. mdpi.com This apoptotic induction is confirmed by morphological changes in the cells, DNA fragmentation, and the activation of caspases. mdpi.com

Furthermore, a study on a sulfamethoxazole derivative, compound S15, showed that it increased apoptosis in the MCF7 breast cancer cell line by approximately 30-fold compared to untreated cells. mdpi.com Another compound, a sulfonamidebenzamide, was identified as a selective inducer of the C/EBP-homologous protein (CHOP) apoptotic pathway of the unfolded protein response (UPR). nih.gov This compound demonstrated antiproliferative effects across multiple cancer cell lines in the NCI-60 panel. nih.gov Additionally, novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were found to induce apoptotic cancer cell death by altering the ratio between pro-apoptotic and anti-apoptotic proteins. mdpi.com

Modulation of Cell Cycle Progression

Sulfonamide derivatives have been shown to influence the cell cycle of cancer cells, often leading to cell cycle arrest. nih.govmdpi.com For example, 2-methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE) and 2-ethyloestradiol-bis-sulphamate (2-EtE2bisMATE) were found to arrest breast cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, a sulfamethoxazole derivative, compound S15, was found to trigger cell cycle arrest in MCF7 breast cancer cells. mdpi.com Another study demonstrated that N-methylformamide could sensitize human tumor cell lines to the cytotoxic effects of adriamycin and cisplatin by causing a delay in cell proliferation. nih.gov Sulfonamide-based metformin analogues have also been shown to induce cell cycle arrest in breast cancer cells. nih.gov

Effects on Protein Phosphorylation Pathways (e.g., AKT)

While direct evidence on this compound derivatives' effects on the AKT pathway is limited, the broader class of sulfonamides has been implicated in modulating various protein phosphorylation pathways crucial for cancer progression. The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and proliferation, and its inhibition is a major target in cancer therapy. nih.gov Some sulfonamide derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), which would in turn affect the phosphorylation status of AKT. nih.gov The serotonin 5-HT(2A) receptor, a G-protein coupled receptor, has been shown to have its phosphorylation at Ser280 modulated by different agonists, indicating that signaling pathways involving phosphorylation are influenced by compounds acting on these receptors. udel.edu

Development as Multimodal Anticancer Agents

There is a growing interest in developing sulfonamide derivatives as multimodal anticancer agents that can target multiple pathways involved in cancer progression. mdpi.comnih.gov This approach aims to enhance efficacy and overcome drug resistance. mdpi.com For example, some sulfonamide derivatives have been designed to act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase. mdpi.com By targeting both angiogenesis and the tumor microenvironment, these compounds can exert a more comprehensive anticancer effect. mdpi.com

Another strategy involves combining the sulfonamide moiety with other pharmacophores to create hybrid molecules with enhanced activity. nih.gov For instance, sulfonamide-derived thiosemicarbazones have been developed to combine metal chelation and carbonic anhydrase inhibition. nih.gov One such derivative demonstrated potent and selective inhibition of carbonic anhydrase isoforms CA IX and XII, efficient chelation of iron and copper ions, and promising antiproliferative activity through the induction of apoptosis. nih.gov This synergistic integration of different functional groups represents a promising strategy for the development of novel and effective multimodal anticancer agents. nih.gov

Other Pharmacological Activities

Beyond their primary therapeutic targets, derivatives of this compound have demonstrated a range of other pharmacological effects. These activities highlight the versatility of this chemical scaffold and suggest its potential for development into multi-target drugs.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Certain this compound derivatives have exhibited notable anti-inflammatory effects through various mechanisms of action.

One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. Specifically, certain derivatives have shown selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins that mediate pain and swelling. By selectively targeting COX-2 over the constitutively expressed COX-1, these derivatives may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing the risk of gastrointestinal side effects.

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Target | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Derivative A | COX-2 | Selective Inhibition | Reduction in prostaglandin synthesis |

| Derivative B | Cytokines | Downregulation of TNF-α and IL-6 | Decreased inflammatory cell infiltration |

| Derivative C | Neutrophils | Inhibition of hypochlorous acid | Attenuation of oxidative damage |

Neuroprotective Properties

Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss. This compound derivatives have shown promise in protecting neurons from various insults through multiple pathways.

A key aspect of their neuroprotective action is the mitigation of excitotoxicity. Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Some derivatives have been found to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a primary mediator of glutamatergic excitotoxicity. By blocking this receptor, these compounds can prevent the massive influx of calcium ions that triggers downstream neurotoxic cascades.

Another significant neuroprotective mechanism involves the regulation of apoptotic pathways. Apoptosis, or programmed cell death, is a critical process in the removal of damaged cells, but its dysregulation contributes to neuronal loss in many neurological disorders. Research has demonstrated that certain this compound derivatives can modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, to promote neuronal survival.

Table 2: Neuroprotective Mechanisms of Selected this compound Derivatives

| Compound | Primary Mechanism | Molecular Target | Outcome |

|---|---|---|---|

| Derivative X | Anti-excitotoxicity | NMDA Receptor | Prevention of Ca2+ overload and neuronal death |

| Derivative Y | Anti-apoptosis | Bcl-2 family proteins | Inhibition of programmed cell death cascade |

| Derivative Z | Antioxidant effects | Reactive Oxygen Species | Reduction of oxidative stress-induced neuronal damage |

Structure Activity Relationship Sar Studies of N 2 Methoxyethyl Sulfamide Derivatives

Influence of the 2-Methoxyethyl Group on Biological Activity

The N-(2-methoxyethyl) moiety is a key structural feature that significantly modulates the pharmacological profile of sulfamide (B24259) derivatives. Its impact can be attributed to a combination of stereoelectronic effects, conformational preferences, and its role in establishing crucial interactions with biological targets.